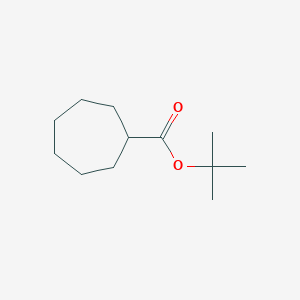![molecular formula C22H19F3N4O3 B2384694 (4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone CAS No. 1025724-70-2](/img/structure/B2384694.png)
(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a nitrophenyl group, a trifluoromethylphenyl group, a pyrazolyl group, and a piperidinyl group . The presence of these groups suggests that this compound could have interesting biological activities, although specific information about this particular compound is not available.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl, trifluoromethylphenyl, pyrazolyl, and piperidinyl groups would give this molecule a complex three-dimensional structure . The electron-withdrawing nature of the nitro and trifluoromethyl groups could influence the electronic structure of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could be reduced to an amino group, or the trifluoromethyl group could undergo nucleophilic substitution . The pyrazole ring could participate in various reactions such as substitutions or additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl, trifluoromethylphenyl, pyrazolyl, and piperidinyl groups could affect the compound’s polarity, solubility, and reactivity .
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Biological Evaluation
A study by (Ravula et al., 2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, including those similar to (4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone. This method proved efficient, environmentally friendly, and yielded promising anti-inflammatory and antibacterial activities.
Structural Characterization in Drug Synthesis
(Eckhardt et al., 2020) described the structural characterization of a compound similar to the one , highlighting its role as a side product in the synthesis of new anti-tuberculosis drug candidates. This emphasizes the compound's potential in pharmaceutical research.
Antimicrobial Activity of Pyrazoline Derivatives
In a study by (Kumar et al., 2012), a series of compounds including pyrazoline derivatives showed good antimicrobial activity, comparable to standard drugs. This suggests the potential of this compound in antimicrobial applications.
Design and Biological Evaluation of Isoxazole Derivatives
(Radhika et al., 2020) conducted a study on the synthesis of isoxazole derivatives, including structures similar to the compound , with promising results in anticancer and antitubercular activities.
Exploration of Isomorphous Structures
Research by (Swamy et al., 2013) on isomorphous structures similar to the compound contributes to understanding molecular structure and disorder, crucial for drug design.
Synthesis and Antimicrobial Screening
(Sanjeeva et al., 2022) synthesized and characterized novel pyrazoline and isoxazole derivatives, including compounds similar to this compound, showing good antibacterial and antifungal activities.
Enzyme Inhibitory Activity and Molecular Docking
A study by (Cetin et al., 2021) evaluated thiophene-based heterocyclic compounds for their enzyme inhibitory activities. The insights from this study can be applied to similar compounds like this compound, particularly in the context of enzyme inhibition.
Orientations Futures
Propriétés
IUPAC Name |
(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c23-22(24,25)17-3-1-2-16(12-17)20-13-19(26-27-20)14-8-10-28(11-9-14)21(30)15-4-6-18(7-5-15)29(31)32/h1-7,12-14H,8-11H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYPEXHPOYAQDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2384612.png)
![4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2384616.png)
![4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole](/img/structure/B2384619.png)

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384621.png)
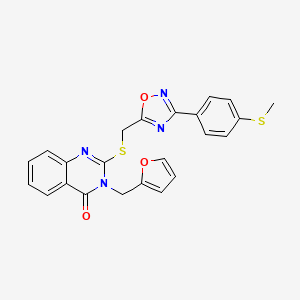
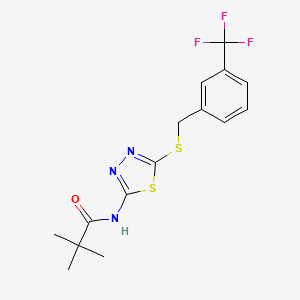
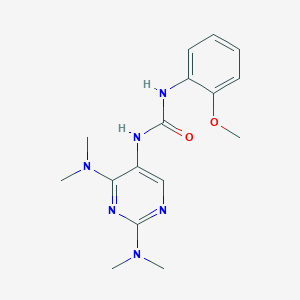
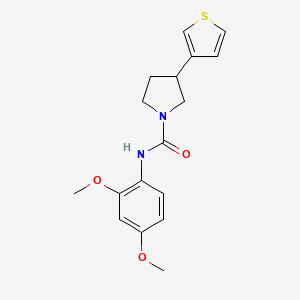
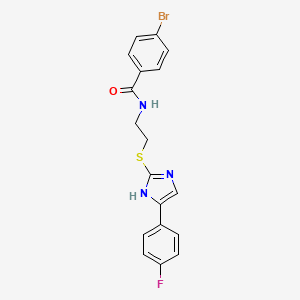
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)
